molecular formula C26H35N3O4 B12498489 Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12498489
M. Wt: 453.6 g/mol
InChI Key: BQPLWMNPEDRRTE-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with the molecular formula C26H34N2O4 It is known for its unique structure, which includes a tert-butylphenoxy group, an acetylamino group, and an ethylpiperazinyl group attached to a benzoate core

Preparation Methods

The synthesis of Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate acylating agent to introduce the tert-butylphenoxy moiety.

    Acetylation: The next step is the acetylation of the intermediate product to form the acetylamino group.

    Introduction of the ethylpiperazinyl group: This step involves the reaction of the acetylated intermediate with ethylpiperazine to form the final product.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate: This compound lacks the ethylpiperazinyl group, making it less complex and potentially less versatile in its applications.

    Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate: This compound has a methyl group instead of an ethyl group on the piperazine ring, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

methyl 3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C26H35N3O4/c1-6-28-13-15-29(16-14-28)23-12-7-19(25(31)32-5)17-22(23)27-24(30)18-33-21-10-8-20(9-11-21)26(2,3)4/h7-12,17H,6,13-16,18H2,1-5H3,(H,27,30)

InChI Key

BQPLWMNPEDRRTE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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